molecular formula C14H12ClFN4O B12232938 3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12232938
M. Wt: 306.72 g/mol
InChI Key: MKYJZRJRUGEBHA-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrazinyl azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The azetidine ring is then constructed and attached to the pyrazine moiety. Common reagents used in these steps include halogenating agents, amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its azetidine ring and pyrazine moiety contribute to its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C14H12ClFN4O

Molecular Weight

306.72 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C14H12ClFN4O/c15-10-3-9(4-11(16)5-10)14(21)19-12-7-20(8-12)13-6-17-1-2-18-13/h1-6,12H,7-8H2,(H,19,21)

InChI Key

MKYJZRJRUGEBHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CC(=C3)Cl)F

Origin of Product

United States

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